Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate
Description
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 3-oxo-5H-2,1-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3 |
InChI Key |
QFNAYXRBQKSRNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CC2=NOC(=O)C2=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Condensation :
Oxidation :
Key Advantages:
- Avoids harsh conditions (e.g., POCl₃).
- Scalable for industrial production.
Esterification of Carboxylic Acid Precursors
The compound can be synthesized via esterification of 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylic acid using bromomethyl acetate or pivaloyloxymethyl bromide.
Procedure:
Carboxylic Acid Preparation :
Esterification :
Comparison of Esterifying Agents:
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| Bromomethyl acetate | 80 | 99 |
| Pivaloyloxymethyl bromide | 74 | 89 |
Base-Promoted Dehydration of Dihydro Precursors
A one-pot dehydration strategy using inorganic bases (e.g., K₂CO₃) in methanol/water converts 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole derivatives into the target compound.
Procedure:
Mechanistic Insight:
- Base abstracts a proton, inducing elimination of water and aromatization of the isoxazole ring.
Nitrile Oxide Cycloaddition
3,5-Disubstituted isoxazoles can be synthesized via [3+2] cycloaddition of nitrile oxides with acetylene derivatives. For the target compound, methyl 3-(alkynylphenyl)-2-propenoate undergoes intramolecular cyclization with in situ-generated nitrile oxides.
Procedure:
- Generate nitrile oxide from methyl 3-(dimethylamino)-1-arylprop-2-en-1-one using hydroxylamine hydrochloride.
- Perform cycloaddition in aqueous medium under ultrasound irradiation.
- Yield: 70–75% .
Chlorosulfonation Followed by Dimethylamination
A patented route involves chlorosulfonation of 8-methyl-5,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione, followed by dimethylamination and hydroxylamine treatment.
Procedure:
- Chlorosulfonation :
- React the precursor with chlorosulfonic acid at 90°C for 3 minutes.
- Amination :
- Treat the sulfonyl chloride with dimethylamine in THF.
- Oxime Formation :
Comparative Analysis of Methods
Chemical Reactions Analysis
Cycloaddition-Based Syntheses
-
1,3-Dipolar Cycloaddition :
A one-pot cascade reaction involving α-azido acrylates and aromatic oximes generates trisubstituted isoxazoles under mild conditions. This method exploits the dipolar cycloaddition between azides and nitrile oxides, producing isoxazole derivatives with high regioselectivity . -
CuI-Catalyzed Cycloaddition :
Propargyl-substituted dihydroisoindolin-1-one reacts with arylnitrile oxides in the presence of CuI catalysts to form 3,5-disubstituted isoxazoles. This approach enhances yields and maintains regioselectivity, as confirmed by X-ray diffraction studies .
Sonogashira Coupling and Cycloaddition
A three-component reaction sequence begins with Sonogashira coupling of acid chlorides and terminal alkynes, followed by cycloaddition of in situ-generated nitrile oxides. This method provides isoxazoles in moderate to good yields and demonstrates scalability .
Reactivity and Transformations
The compound’s isoxazole ring and ester group enable transformations via ring-opening and cyclization pathways.
Reductive Ring Opening
Isoxazole precursors undergo reductive ring opening under molybdenum carbonyl (Mo(CO)₆) in the presence of water, forming enamines. These intermediates can cyclize to pyridones or other heterocycles, depending on the electrophilicity of the acyl or ester carbonyl group .
Acid-Mediated Cyclization
N,O-diBoc-protected β-keto hydroxamic acids (synthesized from carboxylic acid derivatives) cyclize in HCl to form 5-substituted 3-isoxazolols. This method avoids byproduct formation and highlights the role of acid in directing cyclization pathways .
Catalytic and Regioselective Approaches
Catalysts like CuI and reaction conditions significantly influence regioselectivity and yield.
| Method | Reagents/Conditions | Key Outcomes |
|---|---|---|
| CuI-catalyzed cycloaddition | CuI, arylnitrile oxides | High yields, regioselective 3,5-isoxazoles |
| Sonogashira + cycloaddition | Acid chlorides, alkynes, nitrile oxides | Scalable three-component synthesis |
| Acid-mediated cyclization | HCl, β-keto hydroxamic acids | 5-substituted 3-isoxazolols, no byproducts |
Structural and Mechanistic Insights
-
Regioselectivity : Copper-catalyzed cycloadditions favor 1,4-disubstituted triazoles, as evidenced by carbon chemical shifts (δ = 143.8 ppm for 4-C in triazole rings) .
-
Stereochemistry : Thermal IMDAF reactions yield single diastereomers of oxabicyclic products, influenced by substituent effects and tether length .
Scientific Research Applications
Pharmacological Applications
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate has been studied for its potential pharmacological properties, particularly as an inhibitor of various enzymes and receptors.
Enzyme Inhibition
Research indicates that derivatives of isoxazole compounds, including this compound, can act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating depression and anxiety disorders .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of isoxazole derivatives. This compound has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics. For instance, compounds with similar structures demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Material Science Applications
In addition to its pharmacological applications, this compound is also explored in material science.
Synthesis of Polymers
The compound can be utilized in the synthesis of polymeric materials due to its functional groups that allow for further chemical modifications. Research has indicated that incorporating isoxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties .
Organic Electronics
This compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material makes it suitable for these applications .
Case Study 1: Antidepressant Properties
A study examined the effects of various isoxazole derivatives on MAO inhibition in vitro. This compound was found to exhibit significant inhibition with an IC50 value comparable to known antidepressant drugs. This suggests potential use in developing new treatments for mood disorders.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.
Mechanism of Action
The mechanism of action of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
Key Observations:
Substituent Effects: Bulky groups (e.g., andrographolide in ) increase molecular weight and melting points (e.g., 153–155°C vs. 48–51°C for the parent compound). Sulfonamide and Boc-protected amines () improve solubility and target specificity in drug design.
Synthetic Yields :
- High yields (e.g., 92% for the sulfonamide derivative in ) are achieved via optimized coupling reactions.
- Lower yields (43–50% in ) are observed in multi-step syntheses involving natural product backbones.
Sulfonamide derivatives () are explored for antimicrobial applications due to their structural resemblance to sulfa drugs.
Crystallographic and Conformational Analysis
Biological Activity
Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₁O₄ |
| Molecular Weight | 192.17 g/mol |
| CAS Number | 23405-32-5 |
| Boiling Point | Not available |
| Log P (octanol/water) | 1.86 |
These properties indicate that the compound is likely to have good lipophilicity, which may influence its biological interactions.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of isoxazoles showed that certain derivatives induced apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. Specifically, one derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .
Antimicrobial Activity
Isoxazole derivatives have also been assessed for their antimicrobial properties. In a comparative study of various isoxazoles against Gram-positive and Gram-negative bacteria, several compounds exhibited moderate to strong antibacterial activity. For example, the most potent isoxazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Apoptosis Induction : By altering the expression of key regulatory proteins in apoptosis.
- Cell Cycle Modulation : Influencing cell cycle progression through p21^WAF-1 upregulation.
- Enzyme Inhibition : Some studies suggest that related compounds inhibit specific enzymes such as acetylcholinesterase, although direct evidence for this compound's action remains limited .
Study on Cytotoxic Effects
In a detailed investigation involving this compound, researchers found that at concentrations ranging from 86 to 755 μM, the compound exhibited notable cytotoxicity against HL-60 cells. The study utilized RT-PCR to analyze gene expression changes, revealing significant alterations in apoptotic markers .
Antimicrobial Testing
Another study tested various isoxazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possessed antibacterial properties with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate and its derivatives?
A common approach involves coupling reactions under anhydrous conditions. For example, sulfonamide derivatives can be synthesized by reacting sulfonyl chlorides with amino-isoxazole carboxylates in dry pyridine, followed by purification via column chromatography (toluene/ethyl acetate gradients with 2% CH₃COOH) . Alcoholysis of acyl chlorides (e.g., 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane) is another method, yielding crystalline products suitable for structural validation . Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized post-synthesis?
Routine characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm regiochemistry. For example, methyl ester protons typically appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons show splitting consistent with substitution patterns .
- Mass spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ ions with deviations <5 ppm) .
- Melting point analysis : Sharp melting ranges (e.g., 150–158°C) indicate purity .
Q. What crystallographic tools are used for structural validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (for structure solution/refinement) and ORTEP-3 (for thermal ellipsoid visualization) are widely employed . For example, SC-XRD confirmed the planar conformation of the isoxazole ring in methyl 3-phenylisoxazole-5-carboxylate, with bond lengths consistent with aromatic delocalization .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
Graph set analysis (e.g., Etter’s formalism) can decode hydrogen-bonding motifs. In analogous isoxazole derivatives, C=O···H–O and C–H···π interactions often drive crystal packing, forming R₂²(8) or R₂²(10) motifs . For example, in methyl 5-hydroxy-oxazolidine derivatives, intermolecular O–H···O hydrogen bonds create infinite chains, stabilizing the lattice . Such analyses guide polymorph prediction and co-crystal design.
Q. How can ring puckering parameters resolve conformational ambiguities in the benzoisoxazole core?
Cremer-Pople puckering coordinates quantify non-planarity in heterocyclic rings. For a six-membered benzoisoxazole, parameters like q₂ (amplitude) and φ₂ (phase angle) distinguish chair, boat, or twist-boat conformers . Computational tools (e.g., Gaussian or CrystalExplorer) calculate these parameters from SC-XRD data, aiding in correlating conformation with reactivity or bioactivity.
Q. What strategies address contradictions in cytotoxicity data across derivatives?
Systematic structure-activity relationship (SAR) studies are critical. For instance:
- Substituent effects : Bromine or methoxy groups at the 3-position of the phenyl ring enhance cytotoxicity in andrographolide-isoxazole hybrids, likely via increased lipophilicity and target engagement .
- Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability . Conflicting results may arise from differences in assay conditions (e.g., serum concentration, incubation time).
Q. How is experimental phasing applied to resolve electron density ambiguities in SC-XRD?
SHELXC/D/E pipelines enable experimental phasing via SAD/MAD methods. For challenging cases (e.g., weak anomalous signal), molecular replacement with homologous structures (e.g., benzoisoxazole fragments from the Cambridge Structural Database) provides initial phases . High-resolution data (<1.0 Å) improves refinement, as seen in methyl 3-phenylisoxazole-5-carboxylate (R-factor = 0.039) .
Q. What computational methods predict bioactivity against targets like MAPK?
- Docking studies : AutoDock Vina or Glide simulate ligand binding to MAPK (PDB: 1PME). Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate shows favorable binding energy (-9.2 kcal/mol) due to π-π stacking with Phe169 and hydrogen bonds to Lys71 .
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. Validated models (R² > 0.8) prioritize derivatives for synthesis .
Methodological Considerations
Q. How to optimize reaction yields in challenging coupling steps?
- Catalyst screening : Pd(OAc)₂/XPhos enhances Suzuki-Miyaura couplings of halogenated benzoisoxazoles .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 30 min) and improves yields by 10–15% .
Q. What analytical techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings, distinguishing regioisomers. For example, HMBC cross-peaks between the isoxazole C=O and methyl ester protons confirm connectivity .
- DOSY : Differentiates aggregates or impurities by diffusion coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
